Molecular Weight Increase of +108.11 g/mol vs. 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Enhances Lipophilic Bulk
The target compound possesses a molecular weight of 387.27 g/mol [1], which is 108.11 g/mol higher than that of 6-(4-bromophenyl)imidazo[2,1-b]thiazole (MW 279.16 g/mol) . This significant increase in molecular mass is attributable to the presence of the 4-fluorobenzyl substituent at position 2. The added lipophilic bulk can improve membrane permeability and influence target binding site occupancy, distinguishing the compound from the simpler 6-aryl-imidazo[2,1-b]thiazole scaffold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 387.27 g/mol |
| Comparator Or Baseline | 6-(4-Bromophenyl)imidazo[2,1-b]thiazole (CAS 7120-13-0), MW 279.16 g/mol |
| Quantified Difference | +108.11 g/mol |
| Conditions | N/A – fundamental physicochemical parameter |
Why This Matters
The increased molecular weight directly correlates with higher lipophilicity (clogP), which can be critical for CNS penetration or membrane-associated target engagement in early-stage drug discovery programs.
- [1] SpectraBase Compound ID: 1iwx5pLPawP – 6-(4-bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole (accessed via Wiley Science Solutions) View Source
